Dehydro Tizanidine is a derivative of Tizanidine, a medication primarily used as a muscle relaxant to manage spasticity associated with neurological conditions. Tizanidine itself is an α2-adrenergic agonist that works by inhibiting presynaptic release of excitatory amino acids, thus reducing muscle tone and spasticity. Dehydro Tizanidine, while less commonly discussed, is notable for its potential pharmacological applications and its role in the metabolic pathways of Tizanidine.
Dehydro Tizanidine is synthesized from Tizanidine through various chemical processes. The primary source of information regarding its synthesis and properties comes from pharmaceutical research and patent literature, which detail methods for the preparation of Tizanidine and its derivatives.
Dehydro Tizanidine falls under the category of pharmaceutical compounds, specifically as a derivative of Tizanidine. It is classified as an α2-adrenergic agonist, similar to its parent compound.
The synthesis of Dehydro Tizanidine typically involves the dehydrogenation of Tizanidine. Various methods have been explored in the literature:
For example, one method involves heating Tizanidine in the presence of a strong acid catalyst, which promotes the elimination of hydrogen and results in the formation of Dehydro Tizanidine. The reaction conditions, including temperature and time, are critical for optimizing yield and purity.
Dehydro Tizanidine retains much of the structural integrity of Tizanidine but lacks certain hydrogen atoms due to dehydrogenation. Its molecular formula can be represented as C₉H₇ClN₅S, reflecting the loss of hydrogen during synthesis.
Dehydro Tizanidine can participate in several chemical reactions typical for aromatic compounds:
The reactivity profile is influenced by the electronic distribution within the molecule, which can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Dehydro Tizanidine functions similarly to Tizanidine by acting on α2-adrenergic receptors in the central nervous system. The mechanism involves:
Pharmacological studies indicate that derivatives like Dehydro Tizanidine may exhibit altered potency or efficacy compared to their parent compound due to structural changes affecting receptor affinity.
Relevant analyses such as Differential Scanning Calorimetry (DSC) can provide insights into thermal behavior and stability profiles.
Dehydro Tizanidine is primarily investigated for its potential therapeutic applications in managing muscle spasticity and pain relief. Research continues into its efficacy compared to traditional Tizanidine, particularly regarding:
Additionally, studies focusing on its detection and quantification in pharmaceutical formulations highlight its relevance in quality control processes within pharmaceutical manufacturing.
Systematic Nomenclature:
Molecular Characteristics:
Structural Classification:Dehydro Tizanidine is classified as a benzothiadiazole-imidazole conjugate characterized by planar aromatic systems connected through an amine linkage. The benzothiadiazole component incorporates a chlorine substituent at the 5-position, while the imidazole ring exists in a dehydro form (lowing saturation at the 4,5-position) compared to Tizanidine's dihydroimidazole structure. This structural modification creates extended π-conjugation, evidenced by altered ultraviolet absorption profiles observed during chromatographic analysis [3] [5].
Table 1: Structural Characteristics of Dehydro Tizanidine
Characteristic | Value/Descriptor |
---|---|
Ring Systems | Benzothiadiazole + Imidazole |
Key Functional Groups | Aromatic amine, Thiadiazole, Imidazole |
Conjugation System | Extended π-system across rings |
Hydrogen Bond Donors | 2 (Imidazole -NH- + -NH-) |
Hydrogen Bond Acceptors | 5 (4 N atoms + S atom) |
Dehydro Tizanidine was first identified during quality control analyses of Tizanidine hydrochloride drug substance batches in the early 2000s. Researchers detected this previously uncharacterized impurity via high-performance liquid chromatography (HPLC) during routine pharmaceutical manufacturing surveillance. The unknown peak exhibited distinct retention behavior compared to the parent drug and known synthetic intermediates, prompting systematic isolation efforts [3].
Isolation and Characterization Milestones:
Synthetic Pathway Context:Dehydro Tizanidine formation occurs during the final cyclization step in classical Tizanidine synthesis routes. When cyclocondensation between 4-chloro-2,1,3-benzothiadiazol-5-amine and ethylenediamine derivatives occurs under suboptimal conditions (e.g., excessive temperature or impure reagents), dehydrogenation competes with imidazoline ring formation. This side reaction typically represents <0.5% of the product mixture but necessitates rigorous control to meet pharmaceutical purity standards [10].
Metabolic Significance:In vivo studies identify Dehydro Tizanidine as the M5 metabolite of Tizanidine, formed primarily through hepatic cytochrome P450-mediated oxidation. Unlike phase I metabolites that typically increase hydrophilicity, this dehydrogenation maintains lipophilicity (logP ≈ 2.1), potentially enhancing membrane permeability. While quantitatively minor (<5% of administered dose), its structural similarity to bioactive molecules warrants pharmacological evaluation [6] [7].
Table 2: Significance in Pharmaceutical Analysis
Context | Role of Dehydro Tizanidine | Analytical Methods |
---|---|---|
Impurity Profiling | Marker for synthesis optimization | HPLC (0.1–0.5% detection limits) |
Stability Studies | Degradation indicator under oxidation | Forced degradation HPLC |
Bioequivalence Testing | Metabolite quantification in plasma | LC-MS/MS (LOQ ~0.1 ng/mL) |
Regulatory Compliance | ICH Q3A/B threshold application | Validated chromatographic methods |
Pharmaceutical Quality Control:The International Council for Harmonisation (ICH) guidelines classify Dehydro Tizanidine as a "qualifying impurity" requiring strict control at ≤0.15% in final drug products. Its detection necessitates:
Analytical Challenges:Dehydro Tizanidine co-elutes with key synthetic intermediates during routine reverse-phase chromatography due to similar polarity. Advanced resolution techniques employ:
Regulatory Status:Pharmacopeial standards (USP/EP) now include identification tests and acceptance criteria for Dehydro Tizanidine in Tizanidine monographs. Certified reference materials are commercially available with >95% purity and comprehensive characterization data to support analytical applications [4] [5] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: